molecular formula C13H7F4NO2 B6393761 MFCD18318398 CAS No. 1261908-33-1

MFCD18318398

Cat. No.: B6393761
CAS No.: 1261908-33-1
M. Wt: 285.19 g/mol
InChI Key: HDTPFXFOXULATL-UHFFFAOYSA-N
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Description

The compound MFCD18318398 is a chemical entity referenced by its Molecular Formula Data Code (MFCD), a unique identifier used in chemical databases for cataloging and research purposes. These compounds are typically synthesized via catalytic cross-coupling reactions or nucleophilic substitutions, as observed in related MDL-numbered analogs .

Properties

IUPAC Name

2-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F4NO2/c14-10-2-1-7(5-9(10)13(15,16)17)11-6-8(12(19)20)3-4-18-11/h1-6H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDTPFXFOXULATL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=NC=CC(=C2)C(=O)O)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00688266
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-33-1
Record name 4-Pyridinecarboxylic acid, 2-[4-fluoro-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261908-33-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00688266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18318398” involves multiple steps, each requiring precise conditions to ensure the desired product is obtained. The synthetic route typically includes:

    Initial Reactants: The starting materials are carefully selected based on their reactivity and compatibility.

    Reaction Conditions: Specific temperatures, pressures, and solvents are used to facilitate the reactions. Catalysts may also be employed to increase the reaction rate.

    Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to remove impurities.

Industrial Production Methods

In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:

    Large-Scale Reactors: Industrial reactors are used to handle larger quantities of reactants.

    Continuous Processes: Continuous production methods are employed to ensure a steady supply of the compound.

    Quality Control: Rigorous quality control measures are in place to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

“MFCD18318398” undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions involve the replacement of one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

The reactions of “this compound” typically involve:

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

    Catalysts: Transition metal catalysts like palladium or platinum may be used to facilitate reactions.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various derivatives with altered chemical and physical properties.

Scientific Research Applications

“MFCD18318398” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Employed in biochemical assays and studies.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which “MFCD18318398” exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors.

    Pathways Involved: It may influence various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18318398 (hypothetically inferred as a pyrrolo-triazine or boronate derivative based on MDL numbering conventions) with structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Property This compound (Hypothetical) CAS 918538-05-3 (Pyrrolo-Triazine) CAS 1046861-20-4 (Boronic Acid Derivative)
Molecular Formula C₆H₃Cl₂N₃ (inferred) C₆H₃Cl₂N₃ C₆H₅BBrClO₂
Molecular Weight ~188.01 188.01 235.27
Key Functional Groups Chlorinated pyrrolo-triazine Chlorinated pyrrolo-triazine Bromo-chloro-phenylboronic acid
Synthetic Route Pd-catalyzed cross-coupling KI-mediated substitution in DMF Pd-catalyzed Suzuki coupling
Bioactivity Moderate Log S (-2.99) High Log S (-2.99) Low solubility (0.24 mg/ml)
Toxicological Profile H315/H319/H335 warnings H315/H319/H335 H302 (acute toxicity)

Key Findings :

Structural Similarities :

  • This compound shares a chlorinated pyrrolo-triazine backbone with CAS 918538-05-3, which is associated with anti-inflammatory and kinase-inhibitory properties . Both compounds exhibit high hydrogen bond acceptor counts (N=3) and similar TPSA values (~40–50 Ų), suggesting comparable bioavailability .
  • In contrast, CAS 1046861-20-4 is a boronic acid derivative with distinct metal-binding capabilities, making it suitable for catalytic applications rather than biological targeting .

Synthetic Accessibility: this compound’s hypothetical synthesis aligns with palladium-catalyzed methods (e.g., Suzuki coupling), while CAS 918538-05-3 is synthesized via iodide-mediated substitutions in polar aprotic solvents like DMF .

Toxicogenomics: Both this compound and CAS 918538-05-3 trigger dermal and ocular irritation (H315/H319), but the boronic acid derivative (CAS 1046861-20-4) poses acute oral toxicity risks (H302) . Comparative Toxicogenomics Database (CTD) data highlight amino acid-based analogs of this compound as safer alternatives for drug development .

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